Curcumenolactone A
説明
Curcumenolactone A is a carabrane-type sesquiterpene lactone derived from plants in the Curcuma genus, such as Curcuma zedoaria and Kaempferia angustifolia . It has a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.14 g/mol . Structurally, it features a β-hydroxyl group substitution (R=β-H), distinguishing it from analogs like Curcumenolactone B and C .
特性
分子式 |
C15H20O3 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC名 |
(4aR,5R,5aS,6aS)-3,5a-dimethyl-5-(3-oxobutyl)-4a,5,6,6a-tetrahydro-4H-cyclopropa[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h11-13H,4-7H2,1-3H3/t11-,12-,13+,15+/m1/s1 |
InChIキー |
LWEBVMKVDYHHRS-CXTNEJHOSA-N |
異性体SMILES |
CC1=C2C[C@@H]3[C@H]([C@@]3(C[C@@H]2OC1=O)C)CCC(=O)C |
正規SMILES |
CC1=C2CC3C(C3(CC2OC1=O)C)CCC(=O)C |
同義語 |
curcumenolactone A |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Structural Differences
Curcumenolactone A belongs to a family of carabrane-type sesquiterpene lactones. Key structural distinctions among its analogs include:
Key Observations :
Pharmacological Activities
Curcumenolactone A
- Hepatoprotective Effects : Demonstrated in murine models of D-galactosamine-induced liver injury, though its exact targets are unspecified .
Curcumenolactone C
- Anti-NAFLD Activity : Acts as a key bioactive compound in traditional formulations (e.g., DNt), targeting IL6, CASP3, and PPARG to modulate lipid metabolism, inflammation, and apoptosis .
- Pharmacokinetics : Lower oral bioavailability (OB = 39.7%) compared to other compounds like quercetin (OB = 64.66%) .
- NO Production Inhibition: Inactive in LPS-induced macrophages, contrasting with its anti-inflammatory role in NAFLD .
Curcumenone and Zedoalactones
- Curcumenone: A ketone-containing analog with applications in drug screening for anti-inflammatory and anticancer properties .
- Zedoalactones: Exhibit higher molecular weights and structural complexity, linked to anticancer activity (e.g., in lung adenocarcinoma) .
Target and Pathway Engagement
A network pharmacology analysis highlights divergent target profiles:
Mechanistic Insights :
- Curcumenolactone C’s multitarget engagement makes it more therapeutically versatile in metabolic disorders like NAFLD compared to A .
Q & A
Q. What are the primary methods for isolating Curcumenolactone A from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques such as HPLC or column chromatography. Fractionation is guided by bioactivity assays (e.g., anti-inflammatory or cytotoxic screening). Purity validation requires ≥95% by HPLC-UV/ELSD, with structural confirmation via NMR and MS. For reproducibility, detailed protocols must specify solvent ratios, column packing materials, and gradient conditions .
Q. How is Curcumenolactone A characterized structurally using spectroscopic techniques?
Methodological Answer:
- 1D/2D NMR : Assign proton (¹H) and carbon (¹³C) signals to confirm skeletal framework and stereochemistry.
- HR-MS : Determine molecular formula (e.g., C₁₅H₂₀O₄ for Curcumenolactone C analogs) with <5 ppm mass error .
- X-ray crystallography (if applicable): Resolve absolute configuration. Cross-validate data against known sesquiterpene lactones, ensuring spectral consistency with published databases .
Q. What in vitro assays are commonly used to assess Curcumenolactone A’s pharmacological activity?
Methodological Answer:
- Anti-inflammatory activity : LPS-induced NO production in macrophages (IC₅₀ quantification; compare to controls like L-NMMA ).
- Cytotoxicity : MTT/WST-1 assays against cancer cell lines (e.g., HepG2, A549), with EC₅₀ values normalized to positive controls (e.g., doxorubicin).
- Enzyme inhibition : Target-specific assays (e.g., COX-2, NF-κB) using fluorescence/colorimetric substrates. Include triplicate measurements and statistical validation (p<0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Curcumenolactone A?
Methodological Answer:
- Replication studies : Standardize assay conditions (cell lines, LPS concentrations, incubation times) to minimize variability .
- Meta-analysis : Aggregate data across studies using PRISMA guidelines to identify confounding factors (e.g., solvent effects, purity thresholds) .
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement, distinguishing direct effects from off-target interactions .
Q. What computational approaches are used to predict Curcumenolactone A’s molecular targets?
Methodological Answer:
- Molecular docking : Screen against protein databases (PDB) using AutoDock Vina; prioritize targets with binding energies <−7.0 kcal/mol .
- Network pharmacology : Construct compound-target-disease networks to identify hub targets (e.g., TNF-α, IL-6) and pathway enrichment (KEGG/GO analysis) .
- MD simulations : Assess binding stability (RMSD <2.0 Å over 100 ns trajectories) and residue interaction profiles .
Q. How do structural modifications of Curcumenolactone A affect its pharmacological efficacy?
Methodological Answer:
- SAR studies : Synthesize analogs with variations in lactone rings or hydroxyl groups. Test bioactivity shifts (e.g., EC₅₀ changes >50% indicate critical moieties) .
- ADMET prediction : Use SwissADME or ADMETLab to optimize solubility (LogS >−4) and reduce hepatotoxicity (e.g., CYP450 inhibition <30%) .
- In vivo validation : Prioritize analogs with improved pharmacokinetics (oral bioavailability >30% in rodent models) .
Data Presentation and Reproducibility Guidelines
- Tables : Include comparative IC₅₀/EC₅₀ values across assays, with standard deviations and statistical significance markers (e.g., asterisks for p<0.05) .
- Figures : Limit chemical structures to 2–3 in graphics; avoid compound numbering in visuals .
- Supplemental Materials : Provide raw NMR/MS spectra, assay protocols, and computational input files to enable replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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